1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for your compound were not found, piperazine derivatives are often synthesized through nucleophilic substitution reactions involving a piperazine and an appropriate electrophile1.Molecular Structure Analysis
The molecular structure of piperazine derivatives can vary greatly depending on the substituents attached to the piperazine ring. In the case of para-Methoxyphenylpiperazine, it has a methoxyphenyl group attached to one of the nitrogen atoms in the piperazine ring1.Chemical Reactions Analysis
Piperazine and its derivatives can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation, among others1.
Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific compound and its substituents. These properties can include melting point, boiling point, solubility, and stability, among others1.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Research on 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride includes the synthesis of novel derivatives with potential antiarrhythmic and antihypertensive effects. These effects are attributed to the compound's alpha-adrenolytic properties, which depend on the presence of a 1-phenylpiperazine moiety with methoxy- or chloro-substituents (Malawska et al., 2002). Additionally, analogs of this compound have been synthesized for potential antimicrobial activities, showing good to moderate efficacy against tested microorganisms (Bektaş et al., 2007).
Antidepressant and Anxiolytic Properties
A series of derivatives has been explored for their dual action at 5-HT1A serotonin receptors and serotonin transporter, positioning them as potential new classes of antidepressants. The dual pharmacological profile could lead to potent antidepressant agents with a novel mechanism of action (Martínez et al., 2001).
Chemotherapeutic Research
Compounds structurally related to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride have been studied for their potential in chemotherapeutic applications. This includes the exploration of bis(heteroaryl)piperazines as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, showing significant potency in inhibiting the virus (Romero et al., 1994).
Anticonvulsant Activities
Research into new kojic acid derivatives, including structures related to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride, has demonstrated potential anticonvulsant activities. These findings suggest the possibility of developing new therapeutic agents for the treatment of epilepsy and related disorders (Aytemir et al., 2010).
Safety And Hazards
The safety and hazards associated with piperazine derivatives can vary greatly depending on the specific compound. Some piperazine derivatives have been associated with health risks, including neurotoxicity and cardiovascular risks1.
Zukünftige Richtungen
The future directions of research into piperazine derivatives could involve the development of new pharmaceuticals, the investigation of new synthetic methods, and the exploration of new applications in material science1.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c1-17-7-9-19(10-8-17)26-16-18(24)15-22-11-13-23(14-12-22)20-5-3-4-6-21(20)25-2;;/h3-10,18,24H,11-16H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBMIFDNUIKYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.